Z-D-Lys(boc)-ome
CAS No.: 84559-78-4
Cat. No.: VC6426515
Molecular Formula: C20H30N2O6
Molecular Weight: 394.468
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84559-78-4 |
---|---|
Molecular Formula | C20H30N2O6 |
Molecular Weight | 394.468 |
IUPAC Name | methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 |
Standard InChI Key | ZJWQKFBUQSKZOS-MRXNPFEDSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Z-D-Lys(boc)-ome is characterized by a hexanoate backbone with dual protection:
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Z-group (Benzyloxycarbonyl): Shields the α-amino group, enabling selective deprotection under mild acidic conditions (e.g., hydrogenolysis) .
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Boc-group (tert-Butoxycarbonyl): Protects the ε-amino group, removable via strong acids like trifluoroacetic acid (TFA) .
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Methyl ester: Stabilizes the C-terminal carboxyl group, hydrolyzable under basic conditions to yield free carboxylic acids .
The compound’s stereochemistry is defined by the D-lysine configuration, critical for mimicking natural D-amino acid-containing peptides in therapeutic agents .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 84559-78-4 | |
Molecular Formula | ||
Molecular Weight | 394.5 g/mol | |
Optical Rotation | (1% in MeOH) |
Synthetic Pathways and Optimization
Stepwise Synthesis
Z-D-Lys(boc)-ome is synthesized via multi-step protocols involving:
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Amino Group Protection:
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Deprotection and Coupling:
Table 2: Representative Synthesis Steps
Step | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
1 | Z-Cl, Boc₂O, NaOH | Z-D-Lys(Boc)-OH | N/A | |
2 | CH₃OH, HCl | Z-D-Lys(Boc)-OMe | N/A | |
3 | LiOH (0°C) | Z-D-Lys(Boc)-OH | N/A |
Conformational Analysis and Spectroscopic Insights
NMR and FTIR Studies
Research by Ibrahim et al. on analogous pseudopeptides (e.g., Boc-D-Lys(z)-azaPhe-Lys(z)-OMe) revealed:
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Intramolecular Hydrogen Bonding: NH protons of Lys2 form hydrogen bonds with Boc carbonyls (, 2.89–2.91 Å), stabilizing β-turn conformations .
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Solvent-Dependent Shifts: NMR in CDCl₃/DMSO-d₆ mixtures showed sensitivity of NH protons to solvent polarity, indicating partial solvent exposure .
Computational Modeling
Molecular dynamics simulations of Z-D-Lys(boc)-ome derivatives demonstrated:
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β-Turn Propensity: Pseudocyclic structures with 10–13 atoms arise from CO(Z)⋯NH(azaPhe) interactions, favoring helical motifs in peptides .
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Dihedral Angle Deviations: ϕ₁ = 128.4°, ψ₁ = −64.94° in Boc-D-Lys(z)-azaPhe-Lys(z)-OMe suggest conformational flexibility .
Applications in Pharmaceutical and Biotechnology
Peptide Synthesis
Z-D-Lys(boc)-ome serves as a building block for:
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Orthogonal Protection Strategies: Sequential deprotection of Z and Boc groups enables site-specific functionalization .
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Chiral Peptide Libraries: Its D-configuration aids in synthesizing enantiomeric peptides for protease resistance and enhanced bioavailability .
Drug Delivery Systems
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Bioconjugation: The methyl ester is hydrolyzed in vivo to carboxylate, facilitating covalent attachment to nanoparticles or antibodies .
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Prodrug Design: Ester prodrugs of antiviral agents (e.g., HIV protease inhibitors) leverage its stability in plasma .
Cancer Therapeutics
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